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Propyl 2-methylvalerate

Flavor Chemistry Fragrance Formulation Physicochemical Profiling

Propyl 2-methylvalerate (CAS 6639-14-1), systematically named propyl 2-methylpentanoate, is a branched-chain ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is characterized by a fruity, apple-like aroma and is primarily utilized as a flavor and fragrance intermediate in the food, beverage, and cosmetics industries.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 6639-14-1
Cat. No. B1605199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-methylvalerate
CAS6639-14-1
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(C)C(=O)OCCC
InChIInChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3
InChIKeyAJYNZTLCODJWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: Propyl 2-Methylvalerate (CAS 6639-14-1) in Scientific and Industrial Context


Propyl 2-methylvalerate (CAS 6639-14-1), systematically named propyl 2-methylpentanoate, is a branched-chain ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol [1]. It is characterized by a fruity, apple-like aroma and is primarily utilized as a flavor and fragrance intermediate in the food, beverage, and cosmetics industries [2]. The compound's chirality originates from the 2-methylvalerate portion of the molecule, which can influence its organoleptic properties and potential biological interactions .

Selection Rationale: Why Generic Substitution of Propyl 2-Methylvalerate Is Scientifically Invalid


In the flavor and fragrance industry, even minor structural variations within a homologous series of esters, such as altering the alkyl chain length, can lead to significant and quantifiable differences in physicochemical properties. These differences directly impact critical performance parameters including volatility, odor character, substantivity, and overall formulation behavior [1]. Therefore, a general-purpose '2-methylvalerate ester' cannot be considered a direct or functionally equivalent substitute for Propyl 2-methylvalerate. The specific propyl ester moiety confers a unique combination of molecular weight, boiling point, and vapor pressure, which dictates its distinct release profile and sensory perception, making it a specific tool for formulators rather than an interchangeable commodity chemical .

Quantitative Differentiation Guide: Propyl 2-Methylvalerate vs. Closest Structural Analogs


Evidence 1: Reduced Volatility for Prolonged Olfactory Performance vs. Methyl Ester

Propyl 2-methylvalerate exhibits a substantially higher boiling point than its shorter-chain methyl ester analog. This is quantified at 176.5°C at 760 mmHg, compared to 45°C at 0.2 mmHg for Methyl 2-methylvalerate . This difference directly impacts volatility, with the target compound being significantly less volatile, leading to a slower release profile in applications.

Flavor Chemistry Fragrance Formulation Physicochemical Profiling

Evidence 2: Distinct Olfactory Profile for Targeted Apple-like Character vs. Ethyl Ester

While both are used for fruity notes, the organoleptic descriptors for Propyl 2-methylvalerate and Ethyl 2-methylvalerate (Manzanate) show clear differentiation. The target compound is described specifically for its 'fruity, apple-like aroma' [1]. In contrast, the ethyl ester, Manzanate, is characterized by a more complex profile described as 'fresh fruity green melon apple skin pineapple natural waxy' . This indicates a simpler, more singular 'apple' note for the target, versus a more complex 'fruit basket' profile for the ethyl analog.

Sensory Science Organoleptic Analysis Flavor Creation

Evidence 3: Optimized Volatility Window for Middle-Phase Fragrance Release vs. Butyl Ester

Propyl 2-methylvalerate occupies a distinct volatility niche between its lower and higher homologs. Its boiling point of 176.5°C is significantly higher than the ethyl ester (153°C) but notably lower than the butyl ester (195.7°C) [1]. This positions its vapor pressure and release profile ideally for the 'heart' or middle notes of a fragrance, providing a balanced, sustained presence that bridges the gap between highly volatile top notes and more tenacious base notes.

Formulation Science Volatility Profiling Process Engineering

Procurement-Linked Application Scenarios for Propyl 2-Methylvalerate (CAS 6639-14-1)


Targeted Apple Flavor Creation in Food and Beverage Formulations

For flavorists developing a clean, singular apple note in beverages, confectionery, or dairy products, Propyl 2-methylvalerate is the preferred choice. Its specific 'fruity, apple-like aroma' differentiates it from Ethyl 2-methylvalerate (Manzanate), which introduces confounding green, melon, and waxy nuances. Procuring this specific ester ensures a targeted organoleptic outcome, simplifying flavor profile creation and reducing the need for masking agents [1].

Middle-Note Modulation in Fine Fragrance and Cosmetic Perfumery

In fine fragrance development, the volatility profile of Propyl 2-methylvalerate (boiling point 176.5°C) is a key performance attribute. It provides a volatility midpoint between the more fleeting ethyl ester (153°C) and the more tenacious butyl ester (195.7°C). This makes it an ideal candidate for constructing the 'heart' of a fragrance accord, where a balanced and sustained release is required. Its procurement allows perfumers to fine-tune the evaporation curve of a fragrance, ensuring the intended character unfolds over time as designed .

Analytical Method Development for Flavor and Fragrance Quality Control

For analytical chemists developing GC-MS or GC-FID methods for quality control of flavor and fragrance raw materials or finished products, Propyl 2-methylvalerate serves as a distinct reference standard. Its unique retention time, driven by its specific molecular weight (158.24 g/mol) and boiling point, allows for unambiguous identification and quantification within complex mixtures. Its inclusion in a standard mix facilitates accurate compositional analysis and ensures batch-to-batch consistency of complex flavor or fragrance formulations [1][2].

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